2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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Overview
Description
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines and other reagents. One common method includes the reaction of pyrazolone with methylamine under controlled conditions . Another approach involves the reaction of pyrazole with methyl isocyanate . These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield alkylated derivatives.
Scientific Research Applications
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride has several scientific research applications:
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a ketone group.
1-methyl-4-amino-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and
Properties
IUPAC Name |
2-amino-1-(1-methylpyrazol-4-yl)ethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-9-4-5(3-8-9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRHCGPLXJPCLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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